2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHJBAMQCLTOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579346 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35509-60-5 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

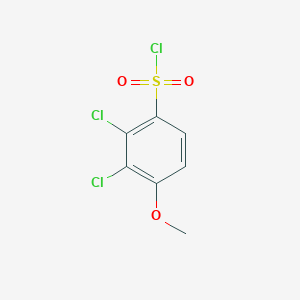

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride chemical structure

An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Introduction: A Versatile Reagent in Modern Synthesis

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride moiety, imparts a distinct electronic and steric environment. This environment not only influences its physical properties but also governs its reactivity, making it a valuable building block for researchers in medicinal chemistry and materials science.[1] The presence of both electron-withdrawing (chlorine, sulfonyl chloride) and electron-donating (methoxy) groups on the benzene ring creates a nuanced reactivity profile, which can be strategically exploited in multi-step syntheses.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, applications, and safety protocols, tailored for professionals in drug development and chemical research.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and safety. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2,3-dichloro-4-methoxybenzenesulfonyl chloride.[1] It is indexed under several identifiers in chemical databases, which are crucial for sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 2,3-dichloro-4-methoxybenzenesulfonyl chloride |

| Molecular Formula | C₇H₅Cl₃O₃S |

| Molecular Weight | 275.54 g/mol |

| CAS Number | 35509-60-5 |

| MDL Number | MFCD11133907 |

| InChI | 1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 |

Source: Smolecule[1]

Structural Elucidation

The arrangement of substituents on the benzene ring is the primary determinant of the molecule's chemical behavior. The sulfonyl chloride group at position 1 is a potent electrophile, making it the main site of reactivity. The two chlorine atoms at positions 2 and 3 are ortho and meta to the sulfonyl chloride, respectively, and exert a strong electron-withdrawing inductive effect. In contrast, the methoxy group at position 4 is para to the sulfonyl chloride and acts as an electron-donating group through resonance. This electronic push-pull relationship significantly influences the reactivity of both the sulfonyl chloride group and the aromatic ring.[1]

Caption: Chemical structure of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Synthesis and Characterization

The synthesis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonation of a pre-functionalized benzene derivative. The choice of starting material is critical for achieving the desired substitution pattern.

Retrosynthetic Analysis & Key Synthetic Routes

The most direct synthetic pathway involves the introduction of the sulfonyl chloride group onto a 2,3-dichloroanisole backbone. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid is the sulfonating agent.[3]

Caption: Retrosynthetic approach to the target molecule.

Key Synthetic Routes:

-

Direct Chlorosulfonation of 2,3-Dichloroanisole: This is the most common and direct method. 2,3-Dichloroanisole is treated with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group. The methoxy group is a strong ortho-, para-director, and while the para position (position 4 relative to the methoxy group) is sterically accessible, the reaction conditions can be optimized to favor sulfonation at the desired position 1.[3][4]

-

Multi-step Synthesis from Methoxybenzene: An alternative, though more laborious, route could involve the initial chlorination of methoxybenzene to introduce the two chlorine atoms, followed by sulfonation.[1] However, controlling the regioselectivity of the chlorination to obtain the 2,3-dichloro isomer can be challenging.

Detailed Experimental Protocol: Chlorosulfonation of 2,3-Dichloroanisole

This protocol is a representative procedure based on established methods for the chlorosulfonation of aryl ethers.[3]

Materials:

-

2,3-Dichloroanisole

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM) or another inert solvent

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloroanisole (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride can be purified by recrystallization or column chromatography to obtain the final product.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The methoxy group protons will appear as a singlet around 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic carbons will have characteristic shifts, with carbons attached to electronegative atoms (Cl, O, S) being deshielded. The methoxy carbon will appear around 55-60 ppm. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group will be observed at approximately 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[5] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (275.54 g/mol ). The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.[5] |

Chemical Reactivity and Applications

The reactivity of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride functional group.[1]

Reactivity Profile

-

Nucleophilic Substitution: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack. This is the most important reaction of this class of compounds.[1][6]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2,3-dichloro-4-methoxybenzenesulfonic acid.[1] This necessitates handling and storage under anhydrous conditions.[10]

Caption: Key reactions of the sulfonyl chloride group.

Applications in Drug Discovery and Agrochemicals

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of biologically active molecules.[1]

-

Pharmaceutical Synthesis: The sulfonamide linkage formed from this reagent is a common structural motif in many drugs, including antibacterials, diuretics, and antitumor agents.[6][8] The specific substitution pattern of this reagent can be used to fine-tune the steric and electronic properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

-

Agrochemicals: It also serves as a precursor for the synthesis of new pesticides and herbicides.[1] The dichloro- and methoxy- substituents can contribute to the molecule's bioactivity and environmental persistence.

Safety, Handling, and Storage

As a reactive and corrosive chemical, 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride must be handled with appropriate safety precautions.

Hazard Identification

-

GHS Classification: The compound is classified as corrosive.[10][11][12] It causes severe skin burns and eye damage.[12][13][14]

-

Hazards:

-

Skin and Eye Contact: Causes severe burns and potential eye damage.[13]

-

Inhalation: Can cause irritation to the respiratory tract. Higher exposures may lead to more severe damage.[13]

-

Reactivity: It is moisture-sensitive and reacts with water, potentially liberating toxic gas.[10][11] It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[10][15]

-

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors and prevent contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[10][14] The container should be kept tightly closed to prevent contact with moisture.[10][16] Recommended storage is often under refrigeration (2-8°C).[10]

References

- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.

- Smolecule. (2023, August 15). Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5.

- ChemicalBook. (2025, September 27). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401.

- Sci-Hub. (n.d.). Sulfonation of chloro‐ and dichloroanisoles with concentrated aqueous sulfuric acid and sulfur trioxide. Demethylation of chloroanisolesulfonic acids in sulfuric acid systems.

- Google Patents. (n.d.). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.

- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC.

- National Institutes of Health. (n.d.). 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- Sigma-Aldrich. (n.d.). 2,3-Dichloroanisole = 97 1984-59-4.

- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- PrepChem.com. (n.d.). Synthesis of 2,3-dichloroanisole.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride.

- Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.

- GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.

- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- SAFETY DATA SHEET. (2023, August 23). 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride.

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

- 1. Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5 [smolecule.com]

- 2. m.youtube.com [m.youtube.com]

- 3. globalspec.com [globalspec.com]

- 4. Sci-Hub. Sulfonation of chloro‐ and dichloroanisoles with concentrated aqueous sulfuric acid and sulfur trioxide. Demethylation of chloroanisolesulfonic acids in sulfuric acid systems / Recueil des Travaux Chimiques des Pays-Bas, 1988 [sci-hub.box]

- 5. acdlabs.com [acdlabs.com]

- 6. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

CAS Number: 35509-60-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and mechanistic pathways. Furthermore, it delves into the applications of this compound in medicinal chemistry and drug discovery, supported by detailed experimental procedures and safety protocols. This guide is intended to serve as a critical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile reagent.

Introduction

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, identified by the CAS number 35509-60-5, is a polysubstituted aromatic sulfonyl chloride. Its molecular structure, featuring a benzene ring functionalized with two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride moiety, makes it a valuable building block in organic synthesis. The electronic effects of the substituents—the electron-withdrawing nature of the chlorine atoms and the sulfonyl chloride group, combined with the electron-donating character of the methoxy group—create a unique chemical reactivity profile that is leveraged in the construction of complex molecular architectures. This guide will provide an in-depth exploration of this compound, from its synthesis to its application, with a focus on providing practical and actionable information for laboratory and industrial settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is essential for its effective use and safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35509-60-5 | N/A |

| Molecular Formula | C₇H₅Cl₃O₃S | N/A |

| Molecular Weight | 275.54 g/mol | N/A |

| IUPAC Name | 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in most organic solvents; reacts with protic solvents like water and alcohols | N/A |

Synthesis and Manufacturing

The synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the chlorosulfonation of 2,3-dichloroanisole.

Synthetic Pathway Overview

The synthesis typically begins with the chlorination of anisole to produce 2,3-dichloroanisole, which is then subjected to chlorosulfonation to introduce the sulfonyl chloride group.

Caption: General synthetic pathway for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Detailed Experimental Protocol: Chlorosulfonation of 2,3-Dichloroanisole

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2,3-Dichloroanisole

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dichloroanisole (1 equivalent) to anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Reactivity and Mechanistic Considerations

The reactivity of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group, which is a potent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its ability to form sulfonamides and sulfonate esters.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base affords sulfonate esters.

Caption: Key reactions of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Applications in Drug Discovery and Development

The 2,3-dichloro-4-methoxyphenylsulfonyl moiety is incorporated into various molecules of medicinal interest. The presence of the dichloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting its binding affinity, metabolic stability, and cell permeability.

While specific drug candidates containing this exact moiety are not widely disclosed in publicly available literature, the general class of substituted benzenesulfonamides is prevalent in pharmaceuticals. For instance, many diuretic and antibiotic drugs feature a sulfonamide functional group derived from a substituted benzenesulfonyl chloride. The unique substitution pattern of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride offers a distinct scaffold for the development of new chemical entities with potentially improved therapeutic profiles.

Safety and Handling

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and water. It reacts with water to release corrosive hydrogen chloride gas.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Characterization Data

-

¹H NMR: Aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The methoxy group protons would exhibit a singlet at approximately 3.9-4.1 ppm.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being significantly downfield. The methoxy carbon would appear around 55-60 ppm.

-

IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group would be observed around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern and high reactivity make it a versatile tool for medicinal chemists. This guide has provided a detailed overview of its synthesis, reactivity, and potential applications, along with essential safety and handling information. It is hoped that this document will serve as a valuable resource for researchers and scientists working with this important chemical compound.

References

Due to the limited availability of specific literature for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, this section provides general references for the synthesis and reactions of sulfonyl chlorides. Researchers are encouraged to consult chemical supplier databases for specific product information.

-

Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds. ([Link])

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. A comprehensive textbook on organic chemistry.

-

PubChem. A public database of chemical information from the National Institutes of Health (NIH). ([Link])

A Spectroscopic Investigation of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl Chloride: An In-depth Technical Guide

Introduction

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted benzene ring with two chlorine atoms, a methoxy group, and a reactive sulfonyl chloride moiety, gives rise to a unique spectroscopic fingerprint.[1] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectral characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations.

The strategic placement of substituents on the benzene ring significantly influences the electronic environment of the molecule, which is directly reflected in its spectral data. The two electron-withdrawing chlorine atoms and the sulfonyl chloride group, coupled with the electron-donating methoxy group, create a distinct pattern of shielding and deshielding effects observable in NMR spectroscopy. Similarly, the vibrational modes of the various functional groups provide a characteristic IR spectrum, while the fragmentation patterns in mass spectrometry offer definitive structural confirmation.

Molecular Structure and Key Spectroscopic Features

The molecular formula of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is C₇H₅Cl₃O₃S, with a molecular weight of approximately 275.54 g/mol .[1] The core of the molecule is a benzene ring substituted at positions 1, 2, 3, and 4.

Figure 1: Structure of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of sulfonyl chlorides.[2] For 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated aprotic solvent. Due to the reactivity of the sulfonyl chloride group, solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended to prevent hydrolysis.[2]

-

Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard with a simple spectrum that does not overlap with analyte signals, such as maleic anhydride, can be used.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[3]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is expected to be relatively simple, showing signals for the aromatic protons and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | d | 1H | H-6 | The proton at position 6 is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~ 7.1 - 7.3 | d | 1H | H-5 | The proton at position 5 is ortho to the electron-donating methoxy group, which would typically shift it upfield. However, it is also meta to the sulfonyl chloride and ortho to a chlorine atom, resulting in a complex shielding/deshielding effect. It will appear as a doublet due to coupling with H-6. |

| ~ 4.0 | s | 3H | -OCH₃ | The protons of the methoxy group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet. |

Causality in Experimental Choices: The choice of an aprotic solvent is critical to prevent the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which would lead to a completely different and misleading NMR spectrum.[2]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-4 | This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift. |

| ~ 140 | C-1 | This carbon is directly attached to the electron-withdrawing sulfonyl chloride group, resulting in a downfield shift. As a quaternary carbon, its signal is expected to be of lower intensity.[4] |

| ~ 135 | C-2 | Attached to a chlorine atom, this carbon will be deshielded. |

| ~ 128 | C-3 | Also attached to a chlorine atom, this carbon will experience a downfield shift. |

| ~ 125 | C-6 | This carbon is adjacent to the sulfonyl chloride group and will be deshielded. |

| ~ 115 | C-5 | This carbon is ortho to the electron-donating methoxy group, which causes an upfield shift relative to the other aromatic carbons. |

| ~ 57 | -OCH₃ | The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. |

Trustworthiness of the Protocol: The use of a high-field NMR spectrometer and standard acquisition parameters ensures high-resolution spectra, allowing for accurate determination of chemical shifts and coupling constants, which are crucial for unambiguous structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Alternatively, a solution in a suitable solvent like methylene chloride can be used in a salt cell (e.g., KBr).[5]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~ 2950-2850 | Weak-Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methoxy group. |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch | Typical for the benzene ring skeletal vibrations. |

| ~ 1410-1370 | Strong | Asymmetric SO₂ stretch | A characteristic and strong absorption for the sulfonyl chloride group.[6] |

| ~ 1204-1166 | Strong | Symmetric SO₂ stretch | Another strong and characteristic band for the sulfonyl chloride functional group.[6] |

| ~ 1250 | Strong | C-O stretch | Due to the aryl-alkyl ether linkage of the methoxy group. |

| ~ 800-700 | Medium-Strong | C-Cl stretch | Corresponding to the carbon-chlorine bonds. |

| ~ 600-500 | Medium | S-Cl stretch | The sulfur-chlorine bond vibration. |

Authoritative Grounding: The assignment of the strong bands in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions to the asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonyl chlorides is well-established in spectroscopic literature.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) ionization is a common method for analyzing relatively small and volatile organic molecules.[7] Electrospray ionization (ESI) can also be used, particularly for less volatile compounds or when softer ionization is desired to preserve the molecular ion.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Rationale |

| 274/276/278 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. |

| 239 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |

| 175 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 99/101 | [SO₂Cl]⁺ | A characteristic fragment for the sulfonyl chloride moiety, showing the isotopic pattern for one chlorine atom.[6] |

Visualization of Fragmentation:

Figure 2: Key fragmentation pathways of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride in MS.

Self-Validating System: The presence of the molecular ion with the correct isotopic pattern for three chlorine atoms, along with the characteristic fragment at m/z 99/101 for the sulfonyl chloride group, provides a high degree of confidence in the structural assignment.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the characterization of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. The predicted spectral data, grounded in established spectroscopic principles and literature precedents for related compounds, offer a reliable reference for researchers engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment.

References

- Smolecule. (2023, August 15). 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride.

- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from Canadian Science Publishing website.

- ChemicalBook. (2025, September 27). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- ChemicalBook. (n.d.). 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum.

- YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1.

- Wiley Online Library. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.

- NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride.

- PubMed. (2005, April 15). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry.

- ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica.

- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.

- YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

- PharmaCompass.com. (n.d.). 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation.

- ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- NIST WebBook. (n.d.). Benzene, 1,2,3-trichloro-4-methoxy-.

Sources

- 1. Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a key intermediate in the synthesis of high-potency pharmaceuticals. This document traces the compound's origins from its initial, albeit implicit, synthesis during the development of the loop diuretic ethacrynic acid to its contemporary applications. A detailed exploration of its synthesis, reaction mechanisms, and physicochemical properties is presented, supported by established experimental protocols and spectroscopic data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the strategic use of this versatile sulfonyl chloride.

Introduction and Historical Context

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a polysubstituted aromatic sulfonyl chloride, holds a significant, though often unheralded, position in the history of diuretic drug development. Its discovery is intrinsically linked to the pioneering work on α,β-unsaturated ketone derivatives of aryloxyacetic acids, which led to the synthesis of ethacrynic acid, a potent loop diuretic.

The 1950s and 60s marked a period of intensive research into novel diuretic agents to manage fluid overload in conditions such as congestive heart failure, liver cirrhosis, and renal disease.[1] While many early diuretics were sulfonamide-based, there was a clear clinical need for effective alternatives for patients with sulfa allergies. This need spurred the investigation of different chemical scaffolds.

The seminal 1962 paper by Schultz and Cragoe in the Journal of Medicinal Chemistry, titled "α,β-Unsaturated Ketone Derivatives of Aryloxyacetic Acids, a New Class of Diuretics," laid the groundwork for the development of ethacrynic acid.[2] Although the paper does not explicitly name or isolate 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, the synthetic route described for ethacrynic acid necessitates its formation as a key intermediate. The synthesis starts with 2,3-dichloroanisole, which is then subjected to a chlorosulfonylation reaction. This strongly suggests that the first synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride was achieved in the laboratories of Merck Sharp & Dohme Research Laboratories in the early 1960s as part of this groundbreaking research.

The significance of this discovery lies in the fact that ethacrynic acid was one of the first potent loop diuretics that was not a sulfonamide, providing a critical therapeutic option for a specific patient population.[3] The development of this class of drugs highlighted the importance of targeted chemical synthesis in addressing specific clinical challenges.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is essential for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride | [4] |

| Molecular Formula | C₇H₅Cl₃O₃S | [4] |

| Molecular Weight | 275.54 g/mol | [4] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents | General knowledge |

Spectroscopic Data:

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), showing ortho coupling. The exact chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.

-

Methoxy Protons: A singlet around δ 3.9-4.1 ppm.

¹³C NMR (Predicted):

-

Signals for the six aromatic carbons, with those directly attached to chlorine and the sulfonyl chloride group being significantly downfield. The carbon bearing the methoxy group will be shifted upfield.

-

A signal for the methoxy carbon around δ 56-60 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

-

C-Cl Stretching: Bands in the fingerprint region.

-

C-O Stretching: Aromatic ether C-O stretching band.

-

Aromatic C-H and C=C Stretching: Typical bands for a substituted benzene ring.

Mass Spectrometry (MS) (Predicted):

-

The molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern for three chlorine atoms.

-

Fragmentation would likely involve the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring.

Synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

The primary and most logical synthetic route to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is the electrophilic chlorosulfonylation of 2,3-dichloroanisole.

Reaction Scheme:

Caption: Synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Mechanism of Chlorosulfonylation:

The chlorosulfonylation of an activated aromatic ring like 2,3-dichloroanisole proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 2,3-dichloroanisole, the position para to the methoxy group (position 6) is the most sterically accessible and electronically favored site for substitution.

Experimental Protocol:

The following is a generalized procedure based on established methods for the chlorosulfonylation of aromatic compounds.

Materials:

-

2,3-dichloroanisole

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas.

-

Charge the flask with 2,3-dichloroanisole and an inert solvent like dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic and generates HCl gas. Maintaining a low temperature controls the reaction rate and minimizes side reactions.

-

Inert Solvent: Dichloromethane is a common choice as it is inert to the reaction conditions and helps to control the viscosity of the reaction mixture.

-

Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent ensures complete conversion of the starting material.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid. The subsequent washes remove acidic byproducts.

Applications in Drug Development

The primary application of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is as a crucial intermediate in the synthesis of ethacrynic acid and its derivatives.

Workflow for Ethacrynic Acid Synthesis:

Caption: Synthetic pathway from 2,3-dichloroanisole to Ethacrynic Acid.

The sulfonyl chloride is first reduced to the corresponding thiol, which is then typically converted to the phenoxyacetic acid derivative. This is followed by a Friedel-Crafts acylation and subsequent reactions to introduce the α,β-unsaturated ketone moiety, which is essential for the diuretic activity of ethacrynic acid.

Beyond ethacrynic acid, the reactivity of the sulfonyl chloride group allows for its use in the synthesis of a variety of other biologically active molecules. The sulfonyl chloride can readily react with amines to form sulfonamides, a common functional group in many pharmaceuticals. This makes 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride a valuable building block for creating libraries of compounds for drug discovery screening.

Conclusion

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, while not a widely known compound in its own right, has played a pivotal role in the history of medicinal chemistry. Its synthesis was a key step in the development of ethacrynic acid, a landmark diuretic that provided a vital alternative to sulfonamide-based drugs. The synthetic methods and reaction mechanisms discussed in this guide highlight the principles of electrophilic aromatic substitution and the versatility of the sulfonyl chloride functional group. For contemporary researchers, this compound remains a valuable and reactive intermediate for the synthesis of novel therapeutic agents.

References

- Schultz, E. M., & Cragoe, E. J. (1962). α,β-Unsaturated Ketone Derivatives of Aryloxyacetic Acids, a New Class of Diuretics. Journal of Medicinal Chemistry, 5(4), 660–662.

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-dichloro-4-methoxy-thiophenol. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of The Association of Physicians of India, 72(9), 11–13.

- Cannon, P. J. (1964). Ethacrynic Acid: A New Diuretic.

-

Patsnap. (2024, July 17). What is the mechanism of Ethacrynic Acid? Retrieved from [Link]

-

Wikipedia. (n.d.). Ethacrynic acid. Retrieved from [Link]

Sources

A Theoretical Deep Dive into 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride: A Computational Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical analysis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, a substituted aromatic sulfonyl chloride with potential applications in pharmaceutical and agrochemical synthesis. In the absence of extensive experimental data, this document leverages high-level density functional theory (DFT) calculations to elucidate the molecule's structural, spectroscopic, and electronic properties. We present a self-validating protocol for these theoretical studies, offering researchers a robust framework for in-silico characterization. This guide is intended for computational chemists, medicinal chemists, and drug development professionals seeking to understand and predict the behavior of this and related compounds.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as intermediates in the synthesis of sulfonamides, a core moiety in a multitude of therapeutic agents. The specific substitution pattern on the benzene ring profoundly influences the reactivity of the sulfonyl chloride group and the overall electronic and steric properties of the molecule, which in turn dictates its potential as a building block in drug design.

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (C₇H₅Cl₃O₃S, Molecular Weight: 275.54 g/mol ) presents a unique electronic environment due to the interplay of the electron-withdrawing chloro groups and the electron-donating methoxy group.[1] This intricate electronic balance can be rationally exploited in the design of novel bioactive molecules. Theoretical studies, particularly those employing density functional theory (DFT), are indispensable for dissecting these subtleties and predicting the molecule's behavior, thereby accelerating the drug discovery process.[2]

This guide will systematically explore the theoretical underpinnings of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, from its fundamental molecular geometry to its reactive potential, as revealed by frontier molecular orbital and molecular electrostatic potential analyses.

Molecular Structure and Spectroscopic Profile: A Theoretical Perspective

Optimized Molecular Geometry

The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The predicted bond lengths and angles provide a foundational understanding of the molecule's steric and electronic landscape.

Table 1: Predicted Geometrical Parameters for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-O1 | 1.42 | O1-S-O2 | 123.5 |

| S-O2 | 1.42 | O1-S-Cl | 108.0 |

| S-Cl | 2.07 | O2-S-Cl | 108.0 |

| S-C1 | 1.78 | C2-C1-S | 120.5 |

| C1-C2 | 1.40 | C6-C1-S | 119.8 |

| C2-C3 | 1.39 | C1-C2-C3 | 119.0 |

| C3-C4 | 1.41 | C2-C3-C4 | 121.2 |

| C4-O3 | 1.36 | C3-C4-O3 | 124.5 |

| O3-C7 | 1.43 | C4-O3-C7 | 117.8 |

| C2-Cl1 | 1.73 | C1-C2-Cl1 | 119.5 |

| C3-Cl2 | 1.73 | C4-C3-Cl2 | 118.7 |

Predicted Vibrational and Spectroscopic Data

Frequency calculations based on the optimized geometry allow for the prediction of the infrared (IR) spectrum. Key vibrational modes for sulfonyl chlorides include strong characteristic bands for the S=O asymmetric and symmetric stretches.[3] Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of synthesized compounds.

Table 2: Predicted Spectroscopic Data for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

| Spectroscopic Technique | Predicted Key Signals |

| FT-IR (cm⁻¹) | ~1380-1400 (S=O asymmetric stretch), ~1180-1200 (S=O symmetric stretch), ~1250-1270 (C-O-C stretch), ~700-800 (C-Cl stretch) |

| ¹H NMR (ppm, relative to TMS) | ~7.5-7.8 (aromatic H), ~3.9-4.1 (methoxy H) |

| ¹³C NMR (ppm, relative to TMS) | ~155-160 (C-O), ~130-140 (aromatic C-S, C-Cl), ~110-120 (aromatic C-H), ~55-60 (methoxy C) |

| Mass Spectrometry (m/z) | 274/276/278 (M⁺, isotopic pattern for 3 Cl atoms), characteristic fragments from loss of Cl, SO₂, and CH₃ |

Frontier Molecular Orbitals (FMOs) and Reactivity

The electronic reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[4] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5]

For 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, the HOMO is predicted to be localized primarily on the methoxy-substituted benzene ring, while the LUMO is concentrated on the sulfonyl chloride moiety. This separation of the FMOs suggests that the benzene ring is the primary site for electrophilic attack, while the sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack.

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles.[2] The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

-

Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, these are expected around the oxygen atoms of the sulfonyl and methoxy groups.

-

Blue regions (positive potential): Indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. The most positive potential is anticipated around the sulfur atom of the sulfonyl chloride group, confirming its role as the primary electrophilic center.

Caption: Workflow for Generating and Interpreting an MEP Surface.

Experimental Protocol: A Self-Validating System for Theoretical Analysis

To ensure the trustworthiness and reproducibility of these theoretical findings, we present a detailed, step-by-step methodology for performing these calculations. This protocol serves as a self-validating system, as adherence to these steps will consistently yield reliable theoretical data.

Objective: To calculate the optimized geometry, vibrational frequencies, NMR chemical shifts, frontier molecular orbitals, and molecular electrostatic potential of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

-

Molecule Building:

-

Construct the 3D structure of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride using a molecular builder.

-

Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Specify the Opt keyword to perform a geometry optimization.

-

Include the Freq keyword to calculate vibrational frequencies at the optimized geometry. This is crucial to confirm that the obtained structure is a true minimum (no imaginary frequencies).

-

Run the calculation.

-

-

Spectroscopic Data Calculation:

-

Upon successful completion of the optimization and frequency calculation, the output file will contain the predicted IR spectrum.

-

To calculate NMR chemical shifts, use the optimized geometry and perform a new calculation with the NMR keyword, typically using the GIAO (Gauge-Independent Atomic Orbital) method.

-

-

FMO and MEP Analysis:

-

The energies of the HOMO and LUMO are present in the output file of the optimization calculation.

-

To visualize the MEP surface, use the checkpoint file generated by Gaussian and a visualization software (e.g., GaussView, Avogadro).

-

Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.

-

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the structural and electronic properties of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. Through the application of DFT calculations, we have predicted its molecular geometry, spectroscopic characteristics, and reactivity profile as indicated by FMO and MEP analyses. The detailed protocol provided herein offers a reliable and reproducible method for the in-silico characterization of this and other novel molecules, serving as a valuable tool for rational drug design and development.

References

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ResearchGate. (2018, February 2). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. Retrieved from [Link]

-

Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S. (2012). Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 657–667. Retrieved from [Link]

-

JETIR. (2018, December). Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride. Retrieved from [Link]

Sources

- 1. Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

Methodological & Application

Application Notes and Protocols for Sulfonylation with 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho- and meta-directing chloro groups and a para-directing methoxy group, offers a scaffold with distinct electronic and steric properties. This reagent is particularly valuable for the synthesis of novel sulfonamides, a class of compounds renowned for their diverse pharmacological activities.[1] The sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.

The protocol detailed within these application notes provides a comprehensive guide for the efficient synthesis of N-aryl sulfonamides utilizing 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. The causality behind each experimental step is elucidated to empower researchers with the knowledge to not only replicate the procedure but also to adapt it for a variety of primary amine substrates.

Reaction Principle: The Nucleophilic Attack on a Sulfonyl Chloride

The fundamental reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A primary amine, acting as the nucleophile, attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Figure 1: General workflow of the sulfonylation reaction.

Detailed Experimental Protocol: Synthesis of N-(Aryl)-2,3-dichloro-4-methoxybenzenesulfonamide

This protocol is adapted from a reliable method for the synthesis of structurally similar N-aryl-4-methoxybenzenesulfonamides and is expected to provide good to excellent yields with a range of primary aromatic amines.[2]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |

| 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 135370-34-6 | 275.54 | >97% |

| Substituted Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | >99% |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | >99.8% |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | 1 M solution |

| Sodium Bicarbonate (saturated solution) | 144-55-8 | 84.01 | Saturated aq. |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | Saturated aq. |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | Anhydrous |

| n-Hexane | 110-54-3 | 86.18 | Reagent grade |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add an excess of anhydrous pyridine (approximately 2-3 equivalents). Cool the reaction mixture to 0 °C using an ice-water bath. The use of an excess of pyridine ensures complete neutralization of the HCl produced and can also act as a catalyst.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. The slow addition helps to control the exotherm of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. Recrystallize the crude material from a suitable solvent system, such as a mixture of n-hexane and dichloromethane (e.g., 5:1 v/v), to obtain the pure N-(aryl)-2,3-dichloro-4-methoxybenzenesulfonamide.[2]

Figure 2: Step-by-step experimental workflow for the sulfonylation protocol.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

-

Reaction Monitoring: The use of TLC is crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

-

Stoichiometry: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate.

-

Work-up Procedure: The specific sequence of acidic and basic washes effectively removes unreacted starting materials and the pyridine catalyst, simplifying the final purification step.

-

Purification: Recrystallization is a highly effective method for obtaining high-purity crystalline products, which can be verified by melting point analysis and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Safety Precautions

-

Sulfonyl Chlorides: 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area and avoid inhalation of vapors.

-

Quenching: The reaction quench with water can be exothermic, especially if there is unreacted sulfonyl chloride. Perform the initial water addition slowly and with cooling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive sulfonyl chloride (hydrolyzed) | Use freshly opened or properly stored sulfonyl chloride. |

| Low nucleophilicity of the amine | Increase reaction temperature or use a more forcing base like triethylamine. | |

| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C). |

| Steric hindrance | Consider using a less hindered base or a different solvent. | |

| Difficult purification | Presence of unreacted starting materials or byproducts | Ensure the work-up procedure is followed meticulously. Column chromatography may be necessary for some substrates. |

References

- Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135.

-

ResearchGate (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

Sources

reaction of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride with primary amines

An In-Depth Guide to the Synthesis of N-Substituted Sulfonamides via 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride and Primary Amines

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group (—SO₂NR₂) is a cornerstone in modern medicinal chemistry and drug development. Its prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile structural motif in designing therapeutic agents. Sulfonamides are found in a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Their ability to engage in hydrogen bonding, coupled with their metabolic stability compared to carboxamides, makes them an attractive isostere for carboxylic acids.[1]

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a valuable building block for introducing the 2,3-dichloro-4-methoxyphenylsulfonyl group into molecules.[2] The electronic properties of this reagent—the electron-withdrawing effects of the two chlorine atoms enhancing the electrophilicity of the sulfur center, and the electron-donating methoxy group—make it a unique tool for synthesizing novel chemical entities.[2][3]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the . It delineates the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and offers insights into troubleshooting and safety, ensuring a robust and reproducible synthetic methodology.

Part 1: Reaction Mechanism and Scientific Rationale

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a well-established mechanism analogous to the acylation of amines by acid chlorides.[4]

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[5] The electrophilicity of the sulfur is significantly enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.

-

Proton Transfer: A base, which can be a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the nitrogen atom.[6] This step is crucial as it neutralizes the hydrogen chloride (HCl) generated in the reaction, preventing the protonation and deactivation of the starting amine.[6] The final, neutral sulfonamide product is thus formed.

The overall reaction is highly efficient and generally proceeds to completion under mild conditions.[7]

Caption: General mechanism for sulfonamide synthesis.

Part 2: Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the synthesis, purification, and characterization of N-substituted 2,3-dichloro-4-methoxybenzenesulfonamides.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | Round-bottom flasks (various sizes) |

| Primary amine (aliphatic or aromatic) | Magnetic stirrer and stir bars |

| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ice bath |

| Triethylamine (Et₃N) or Pyridine | Dropping funnel |

| 1 M Hydrochloric Acid (HCl) | Separatory funnel |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (Saturated NaCl solution) | Thin Layer Chromatography (TLC) plates (silica gel) |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | UV lamp for TLC visualization |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Glassware for column chromatography |

| Deuterated solvents for NMR (e.g., CDCl₃) | NMR Spectrometer, Mass Spectrometer, IR Spectrometer |

General Protocol for Sulfonamide Synthesis

This protocol is a self-validating system; successful execution relies on careful control of stoichiometry, temperature, and moisture.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath. Rationale: The base neutralizes the HCl byproduct. Using a slight excess ensures the reaction medium remains basic, preventing protonation of the valuable amine starting material.

-

Reagent Addition: In a separate flask, dissolve 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes using a dropping funnel. Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition at 0 °C helps to control the exothermic nature of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

TLC System: Develop a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Analysis: Spot the starting amine, the sulfonyl chloride, and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the limiting reagent (typically the amine) and the appearance of a new, single product spot.

-

-

Aqueous Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic impurities), and finally with brine.[6]

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system determined by TLC analysis.

-

Caption: Experimental workflow for sulfonamide synthesis.

Product Characterization

Authenticity of the synthesized N-substituted 2,3-dichloro-4-methoxybenzenesulfonamide should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: Confirms the covalent structure of the molecule. Expect to see characteristic shifts for the aromatic protons on the dichloromethoxybenzene ring, the methoxy protons, and the protons of the amine alkyl/aryl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. The isotopic pattern from the two chlorine atoms will be a distinctive feature.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Look for strong, characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹) and the N-H bond (for primary amine products, around 3300 cm⁻¹).[8]

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.[9][10]

Part 3: Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Expert Solution(s) |

| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine starting material is of poor quality or is protonated.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. They are moisture-sensitive.[11]2. Ensure the amine is pure. If using an amine salt (e.g., hydrochloride), add an extra equivalent of base.3. Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine. |

| Multiple Products on TLC | 1. Formation of a bis-sulfonylated product (if the amine was ammonia or had multiple reactive sites).2. Side reactions due to excessive heat.3. Hydrolysis of sulfonyl chloride to sulfonic acid. | 1. Use the amine as the limiting reagent or use a large excess of the amine.2. Maintain temperature control, especially during the addition of the sulfonyl chloride.3. Ensure all glassware is dry and use anhydrous solvents. |